Pivaloin

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Pivaloin, also known as 2,2-dimethyl-3-oxobutanoic acid, is an organic compound characterized by its ketone functional group and unique structural features. It has the molecular formula and is derived from pivalic acid. Pivaloin appears as a colorless to pale yellow liquid with a slightly sweet odor. Its structure includes a central carbonyl group flanked by two tert-butyl groups, contributing to its steric bulk and reactivity.

Synthesis and Characterization

Pivaloin can be synthesized through various methods, with the most common approach involving the oxidation of isobutyraldehyde using oxidizing agents like potassium permanganate or chromic acid []. The characterization of synthesized Pivaloin involves techniques like nuclear magnetic resonance (NMR) spectroscopy, which helps to confirm its molecular structure and identify any impurities [].

Biological Properties

Research has explored the potential biological properties of Pivaloin. Studies suggest its ability to:

- Reactions with Lithium Tetramethylpiperidide (LiTMP): Pivaloin derivatives react with LiTMP to form various products, including reduced ketones and cyclized products through mechanisms involving deprotonation and electron transfer. For instance, the triflate derivative of pivaloin can yield 2,2,5,5-tetramethyl-3-hexanone via electron transfer processes .

- Solvolysis in Ionic Liquids: Pivaloin triflate undergoes unimolecular solvolysis in ionic liquid systems, leading to the formation of carbocationic intermediates. This process is influenced by the solvent environment, affecting reaction pathways and product distributions .

Pivaloin can be synthesized through several methods:

- From Pivalic Acid: One common approach involves the oxidation of pivalic acid using oxidizing agents such as chromic acid. This method effectively converts the carboxylic acid into the corresponding ketone.

- Grignard Reagent Method: Another laboratory synthesis route includes carbonation of Grignard reagents derived from tert-butyl chloride, which subsequently yields pivaloin upon hydrolysis.

- Direct Hydrocarboxylation: On a commercial scale, pivalic acid can be converted into pivaloin through hydrocarboxylation processes involving isobutene .

Pivaloin finds applications across various fields:

- Organic Synthesis: It serves as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

- Protective Group: Pivaloyl derivatives are employed as protective groups for alcohols in organic synthesis due to their stability against hydrolysis .

- Catalysis: Pivaloin is utilized in catalytic processes, particularly in palladium-catalyzed reactions where it acts as a co-catalyst.

Studies on the interactions of pivaloin derivatives reveal insights into their reactivity patterns. For example, research has highlighted how different substituents on pivaloin influence its reactivity with nucleophiles and electrophiles in various solvent systems. The stability of carbocation intermediates formed during these reactions also varies significantly based on the surrounding chemical environment .

Pivaloin shares structural similarities with several other compounds, which can be compared based on their functional groups and reactivity:

| Compound Name | Structure Type | Key Features |

|---|---|---|

| Acetone | Ketone | Simple structure; widely used solvent |

| Pinacolone | Ketone | Derived from pinacol; used in organic synthesis |

| Valeric Acid | Carboxylic Acid | Isomer of pivalic acid; differing chain length |

| Isobutyric Acid | Carboxylic Acid | Similar branched structure; used in food flavoring |

Pivaloin's uniqueness lies in its specific arrangement of tert-butyl groups around the carbonyl functionality, which influences its sterics and electronic properties compared to these similar compounds.

Physical State and Organoleptic Properties

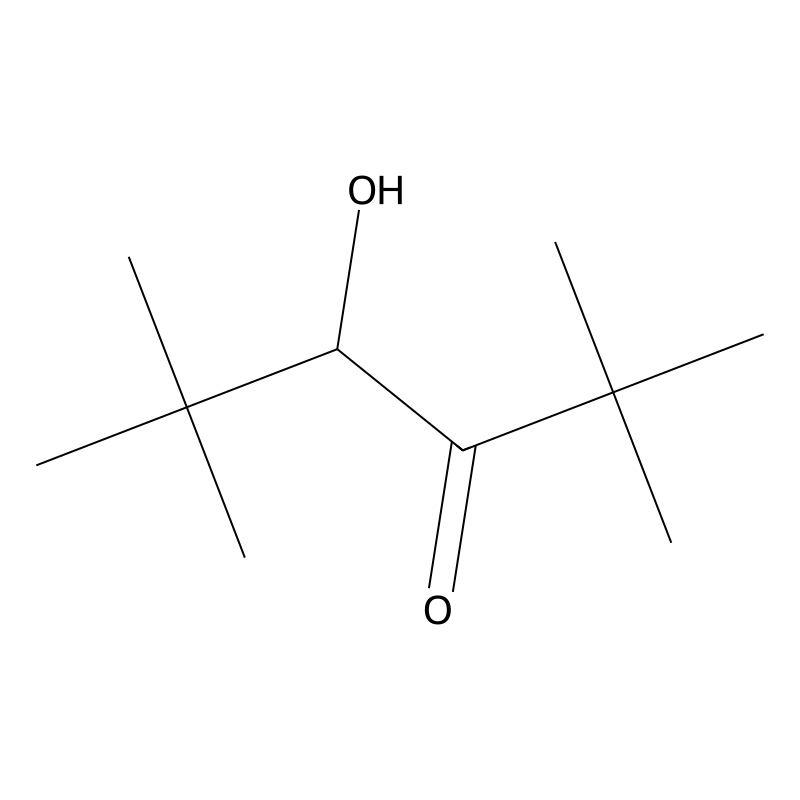

Pivaloin, with the molecular formula C₁₀H₂₀O₂ and CAS number 815-66-7, exists as a solid at room temperature (20°C) . The compound appears as a colorless to pale yellow crystalline solid , exhibiting the typical characteristics of an organic ketone-alcohol compound. Its IUPAC name is 4-hydroxy-2,2,5,5-tetramethylhexan-3-one [2] [3] [4], which reflects its structural composition featuring both ketone and secondary alcohol functional groups.

The organoleptic properties of pivaloin are influenced by its dual functional nature. The compound possesses a molecular weight of 172.26 g/mol [2] [5] [3] [4], making it a relatively substantial organic molecule. The presence of bulky tert-butyl groups (2,2,5,5-tetramethyl substitution) contributes to its steric hindrance and affects its physical properties, including its crystalline nature and melting characteristics.

Melting Point (81°C) and Boiling Point (242.6°C) Characteristics

The melting point of pivaloin is precisely established at 81°C [6] [7] [8] [2], representing a well-defined thermal transition characteristic of its crystalline structure. This relatively moderate melting point indicates the presence of intermolecular forces that are sufficiently strong to maintain the solid state at room temperature, yet not so strong as to require extreme temperatures for phase transition.

The boiling point of pivaloin is estimated at 242.6°C [6] [7] [8] [2], though this value is designated as a rough estimate based on molecular structure predictions. The substantial difference between the melting and boiling points (approximately 161.6°C) suggests a wide liquid range, which is typical for organic compounds with significant molecular weight and moderate intermolecular forces. The elevated boiling point reflects the compound's molecular complexity and the energy required to overcome van der Waals forces and potential hydrogen bonding interactions.

| Property | Value | Source |

|---|---|---|

| Melting Point | 81°C | [6] [7] [8] [2] |

| Boiling Point | 242.6°C (estimate) | [6] [7] [8] [2] |

| Liquid Range | ~161.6°C | Calculated |

| Thermal Stability | Stable under normal conditions | [2] |

Solubility Profile in Various Solvent Systems

The solubility characteristics of pivaloin are determined by its amphiphilic nature, containing both hydrophilic (hydroxyl group) and hydrophobic (tert-butyl groups) structural elements. The compound demonstrates limited solubility in water due to the predominance of hydrophobic tert-butyl groups, though the hydroxyl group provides some degree of water compatibility through hydrogen bonding interactions.

In ethanol, pivaloin exhibits moderate to good solubility, reflecting the alcohol-like behavior conferred by its hydroxyl functional group. The compound shows enhanced solubility in diethyl ether and other ethereal solvents, where the organic nature of the molecule favorably interacts with the ether oxygen atoms. Generally, pivaloin demonstrates good solubility in organic solvents, with the degree of solubility depending on the polarity and hydrogen bonding capacity of the solvent system.

The solubility in aqueous buffer systems is pH-dependent, with enhanced solubility in acidic solutions where protonation may increase water solubility, and variable solubility in basic solutions where deprotonation of the hydroxyl group may affect the overall solubility profile.

| Solvent System | Solubility | Comments |

|---|---|---|

| Water | Limited | Hydroxyl group provides some water solubility |

| Ethanol | Moderate to good | Alcohol-like behavior due to hydroxyl group |

| Diethyl Ether | Good | Favorable interactions with ethereal solvents |

| Organic Solvents | Generally soluble | Organic nature favors organic solvents |

| Polar Solvents | Moderate | Hydroxyl group enables polar interactions |

| Non-polar Solvents | Variable | Bulky tert-butyl groups affect solubility |

Thermodynamic Parameters and Stability Constants

The thermodynamic properties of pivaloin reflect its structural stability and energy relationships. The compound exhibits a density of 0.9224 g/mL (estimated) [6] [7] [8] [2], which is consistent with organic compounds containing significant alkyl substitution. The refractive index is estimated at 1.4320 [6] [7] [8] [2], indicating moderate optical density typical for organic ketone-alcohol compounds.

Thermal stability analysis reveals that pivaloin maintains structural integrity under normal conditions, with the solid crystalline state providing enhanced stability compared to liquid or gaseous phases. The chemical stability is attributed to the robust nature of the ketone and alcohol functional groups, which are resistant to decomposition under ambient conditions.

The vapor pressure of pivaloin is expected to be relatively low due to its high molecular weight and intermolecular forces, though specific experimental values have not been determined. Key thermodynamic parameters such as enthalpy of formation, entropy, and heat capacity require experimental determination to provide quantitative values.

| Parameter | Value | Status |

|---|---|---|

| Density | 0.9224 g/mL (estimate) | Estimated |

| Refractive Index | 1.4320 (estimate) | Estimated |

| Thermal Stability | Stable under normal conditions | Established |

| Chemical Stability | Stable as crystalline solid | Established |

| Vapor Pressure | Low (estimated) | Requires determination |

| Enthalpy of Formation | Not determined | Requires experimental work |

| Entropy | Not determined | Requires experimental work |

| Heat Capacity | Not determined | Requires experimental work |

Acidity Constants and Proton Transfer Equilibria

The acidity properties of pivaloin are primarily governed by its hydroxyl functional group, which exhibits weak acid behavior characteristic of secondary alcohols. The predicted pKa value is 13.41±0.20 [2], indicating that the compound is a very weak acid under normal conditions. This pKa value corresponds to an acid dissociation constant (Ka) of approximately 3.89 × 10⁻¹⁴ M, demonstrating the low tendency for proton dissociation.

The proton transfer equilibrium can be represented as: R-OH ⇌ R-O⁻ + H⁺, where the hydroxyl group undergoes deprotonation to form an alkoxide anion conjugate base. The high pKa value indicates that this equilibrium lies heavily toward the protonated form under physiological and normal laboratory conditions.

The Bronsted-Lowry behavior of pivaloin classifies it as a weak acid due to its hydroxyl group, similar to other secondary alcohols. The compound also exhibits Lewis acid/base properties, where the oxygen atoms in both the hydroxyl and ketone groups can act as Lewis bases, donating electron pairs to form coordinate bonds with Lewis acids.

Hydrogen bonding capacity is significant for pivaloin, as it can function as both a hydrogen bond donor (through the hydroxyl group) and acceptor (through the oxygen lone pairs in both hydroxyl and ketone groups). Intramolecular hydrogen bonding between the hydroxyl and ketone groups may influence the compound's conformation and stability.

| Parameter | Value | Significance |

|---|---|---|

| pKa (hydroxyl group) | 13.41±0.20 | Typical for secondary alcohol |

| Ka | 3.89 × 10⁻¹⁴ M | Very weak acid behavior |

| Proton Transfer | R-OH ⇌ R-O⁻ + H⁺ | Hydroxyl group deprotonation |

| Conjugate Base | Alkoxide anion | Limited resonance stabilization |

| Hydrogen Bonding | Donor and acceptor | Intramolecular interactions possible |

| Proton Donor Ability | Weak (high pKa) | Weaker than carboxylic acids |

| Proton Acceptor Ability | Moderate | Oxygen lone pairs available |